![molecular formula C23H24ClN7O3S B451989 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE](/img/structure/B451989.png)
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a pyrimidine moiety, and an adamantane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE typically involves multi-step reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability .
化学反应分析
Types of Reactions
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the functional groups attached to the triazole ring.
Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can yield a variety of substituted triazole derivatives .
科学研究应用
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE has several scientific research applications:
作用机制
The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the adamantane structure provides rigidity and stability. The pyrimidinylamino sulfonyl group can interact with enzymes and receptors, leading to inhibition or activation of specific pathways .
相似化合物的比较
Similar Compounds
3-chloro-1H-1,2,4-triazole: A simpler compound with similar reactivity but lacking the additional functional groups.
1,2,4-triazole: A basic triazole structure that serves as a precursor for more complex derivatives.
4-(1H-1,2,4-triazol-1-yl)phenol: A compound with a triazole ring and a phenol group, used in various chemical applications.
Uniqueness
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-1-ADAMANTANECARBOXAMIDE is unique due to its combination of a triazole ring, an adamantane structure, and a pyrimidinylamino sulfonyl group. This combination provides a unique set of properties, including enhanced stability, reactivity, and potential biological activity .
属性
分子式 |
C23H24ClN7O3S |
|---|---|
分子量 |
514g/mol |
IUPAC 名称 |
3-(3-chloro-1,2,4-triazol-1-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C23H24ClN7O3S/c24-20-27-14-31(29-20)23-11-15-8-16(12-23)10-22(9-15,13-23)19(32)28-17-2-4-18(5-3-17)35(33,34)30-21-25-6-1-7-26-21/h1-7,14-16H,8-13H2,(H,28,32)(H,25,26,30) |
InChI 键 |
OKKRQDMMOSHXRI-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=NC=CC=N6 |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=NC=CC=N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



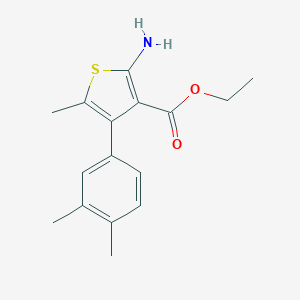
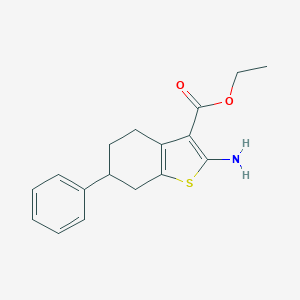
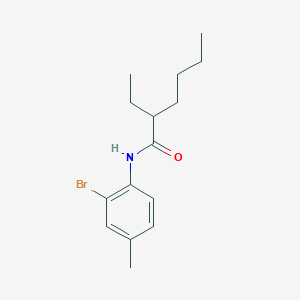

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylbutanamide](/img/structure/B451916.png)
![7-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B451917.png)
![Ethyl (3-thioxo-1,2,4-triazaspiro[4.7]dodec-2-yl)acetate](/img/structure/B451918.png)
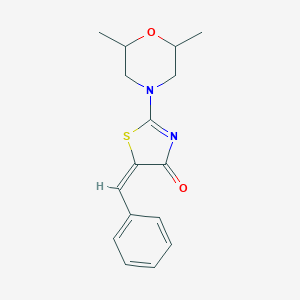
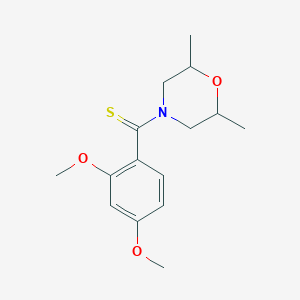
![2-methylphenyl 2-{3-[(4-methyl-1-piperidinyl)carbothioyl]-1H-indol-1-yl}ethyl ether](/img/structure/B451924.png)
![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B451925.png)
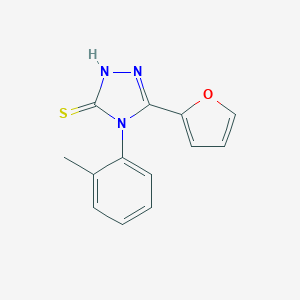
![N-(5-chloro-2-methylphenyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B451928.png)
